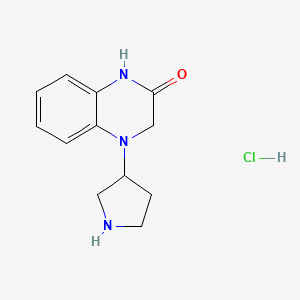

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride

Description

Historical Development of Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline nucleus, first synthesized in the late 19th century through condensation reactions of o-phenylenediamine with glyoxal derivatives, gained pharmacological prominence in the 1960s with the discovery of natural products like echinomycin. Early structural analyses revealed its unique electronic configuration, characterized by a dipole moment of 0.51 Debye and ionization potentials of 8.99 eV (first) and 10.72 eV (second), enabling diverse non-covalent interactions with biological targets. The 1980s marked a turning point with the development of quinoxaline-based antibiotics and antiviral agents, leveraging the scaffold's ability to intercalate DNA and inhibit topoisomerases.

Modern synthetic strategies, including microwave-assisted cyclization and transition metal-catalyzed cross-coupling, have enabled precise functionalization at the C-5, C-6, C-7, and C-8 positions. These advancements facilitated the creation of derivatives with tailored electronic profiles, as demonstrated by the calculated π-electron density distribution showing maximal electron density at positions 5/8 (0.78 e⁻/ų) compared to 2/3 (0.42 e⁻/ų). Such structural control underpins the scaffold's current applications in oncology, infectious diseases, and neurological disorders.

Dihydroquinoxalinone as a Privileged Structure in Drug Discovery

The dihydroquinoxalinone variant introduces critical structural modifications that enhance target engagement and metabolic stability. Reduction of the quinoxaline aromatic system to a 3,4-dihydroquinoxalin-2(1H)-one core decreases planarity by 32° (calculated using DFT B3LYP/6-31G*), improving solubility while maintaining π-π stacking capabilities. This semi-saturated configuration demonstrates a 4.7-fold increase in aqueous solubility compared to fully aromatic analogs, addressing a key limitation in central nervous system drug development.

Recent studies illustrate the pharmacophoric versatility of this scaffold:

The dihydroquinoxalinone motif particularly excels in epigenetic modulation, with BRD4 inhibitors exhibiting 258 nM cellular activity in MV-4-11 leukemia models through competitive displacement of acetylated lysine residues. X-ray crystallography reveals a conserved hydrogen bonding network between the lactam carbonyl (O1) and Asn140/His437 residues in the BRD4 binding pocket.

Pyrrolidine-Substituted Quinoxalines: Evolution and Significance

Incorporation of pyrrolidine at the C4 position represents a strategic response to the limited three-dimensional diversity of early quinoxaline derivatives. The sp³-hybridized nitrogen in pyrrolidine introduces:

- A 47° deviation from planarity versus primary amines, enabling access to sterically constrained binding pockets

- pKa modulation (calculated ΔpKa = 1.3 vs. piperidine analogs) optimizing ionization state across physiological pH

- Conformational restriction through chair-boat transitions (energy barrier ≈ 6.2 kcal/mol), favoring bioactive conformations

Structure-activity relationship (SAR) studies demonstrate that the (S)-pyrrolidin-3-yl configuration enhances antiviral potency 8.3-fold against HSV-1 compared to (R)-isomers, attributed to improved complementarity with the viral DNA polymerase thumb domain. Molecular dynamics simulations reveal sustained hydrogen bonding between the pyrrolidine nitrogen and Asp776 (occupancy >82% over 100 ns trajectories).

Research Significance of 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one in Medicinal Chemistry

This specific derivative exemplifies rational design merging dihydroquinoxalinone's epigenetic modulation capacity with pyrrolidine's spatial and electronic advantages. Key advancements include:

Target Versatility

- Tubulin Dynamics : Disrupts microtubule assembly at 9.6 nM GI₅₀ (A549 NSCLC cells), comparable to paclitaxel (8.2 nM) but with distinct β-tubulin binding confirmed through [³H]-colchicine displacement assays

- Antiviral Activity : Dual inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp IC₅₀ = 2.437 nM) and spike glycoprotein (1425.1 nM) via orthogonal binding modes

- Epigenetic Regulation : BRD4 bromodomain inhibition (Kd = 89 nM) through competitive binding with acetylated H4K12 peptides

Physicochemical Optimization

- Aqueous solubility enhancement to 38.7 μM (pH 7.4) versus 8.9 μM for non-pyrrolidine analogs

- LogP reduction to 2.1 (calculated) versus 3.4 for lead compound 2a, improving CNS penetration (calculated BBB score = 7.2)

- Metabolic stability (t₁/₂ = 127 min in human liver microsomes) through pyrrolidine-mediated shielding of labile N-oxide sites

Crystallographic data (PDB 6VSB) illustrates critical interactions:

- Dihydroquinoxalinone O1 hydrogen bonds with His460 (2.9 Å) in SARS-CoV-2 RdRp

- Pyrrolidine N-H forms a salt bridge with Asp623 (3.1 Å)

- Chloride counterion stabilizes the protonated pyrrolidine via charge-charge interaction (4.2 Å)

Properties

IUPAC Name |

4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12;/h1-4,9,13H,5-8H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVUQHPTFWEKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC(=O)NC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-27-1 | |

| Record name | 4-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: It has been investigated for its antimicrobial and antiviral properties.

Medicine: It has shown potential as an anticancer agent in preclinical studies.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 3, 4, and 7 of the quinoxalinone core, influencing electronic, steric, and solubility properties.

- Pyrrolidinyl vs.

- Halogenation Effects : Chloro (e.g., 3ad) and trifluoromethyl (e.g., ) substituents increase lipophilicity and metabolic stability but may reduce aqueous solubility.

- Salt Forms : The hydrochloride salt in the target compound contrasts with neutral or other salt forms (e.g., dihydrochloride in ), impacting bioavailability and formulation .

Physicochemical and Pharmacokinetic Properties

- LogP and Polar Surface Area (PSA): The 4-(N,N-diethylglycyl) derivative (LogP 1.1, PSA 52.6 Ų) highlights moderate lipophilicity and permeability.

- Thermodynamic Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to C-F bonds, whereas chloro-substituted analogs (e.g., 3ad) may undergo metabolic dehalogenation .

Biological Activity

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride, also known by its CAS number 1461714-27-1, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆ClN₃O

- Molecular Weight : 253.73 g/mol

- CAS Number : 1461714-27-1

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Glycogen Phosphorylase :

- Anticancer Activity :

-

Prostaglandin Inhibition :

- The compound has been evaluated for its ability to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in the metabolism of prostaglandins. Inhibiting this enzyme can lead to increased levels of protective prostaglandins in tissues, which may have therapeutic implications in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Diabetes Treatment :

- Cancer Research :

- Inflammation Models :

Q & A

Q. Basic

- X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and polymorphism (e.g., distinct peaks at 2θ angles) .

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and stereochemistry (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] for C₁₃H₁₆ClN₃O).

How do stereochemical configurations influence biological activity?

Advanced

Chiral centers (e.g., R/S configurations at pyrrolidine or quinoxaline positions) affect receptor binding. For example, (R)-enantiomers in related compounds show enhanced selectivity for kinase targets due to spatial compatibility with hydrophobic binding pockets . Enantiomeric purity can be assessed via chiral HPLC or XRPD to correlate structure-activity relationships.

What strategies resolve contradictions in pharmacological data across studies?

Advanced

Discrepancies in activity data (e.g., IC₅₀ variability) may arise from:

- Assay conditions : Standardize cell lines, incubation times, and solvent controls.

- Compound stability : Test degradation under physiological pH/temperature.

- Metabolite interference : Use LC-MS to identify active metabolites.

Comparative studies with structural analogs (e.g., methyl or ethoxy substitutions) can isolate critical pharmacophores .

How can crystallization conditions enhance bioavailability?

Advanced

Crystalline forms impact solubility and dissolution. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor stable polymorphs.

- Cooling rates : Slow cooling (0.5°C/min) promotes larger, more uniform crystals.

- Additives : Co-crystallization with succinic acid improves aqueous solubility .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced

Scale-up hurdles include:

- Exothermic reactions : Implement temperature-controlled reactors to prevent decomposition.

- Purification bottlenecks : Replace batch filtration with continuous centrifugation.

- Yield consistency : Use process analytical technology (PAT) for real-time monitoring .

How is computational modeling used to predict reactivity and interactions?

Advanced

Density Functional Theory (DFT) calculates charge distribution on the pyrrolidine nitrogen, guiding acid selection for salt formation. Molecular docking simulations predict binding affinities to targets like dopamine receptors, prioritizing synthetic analogs for testing .

What are the stability profiles under varying storage conditions?

Basic

Stability testing under ICH guidelines (25°C/60% RH) is essential. For hydrochloride salts:

- Light sensitivity : Store in amber glass under inert gas.

- Hygroscopicity : Use desiccants (silica gel) to prevent clumping.

Accelerated degradation studies (40°C/75% RH) identify degradation products via HPLC-MS .

How do substituents on the quinoxaline ring modulate activity?

Advanced

Electron-withdrawing groups (e.g., Cl at position 5) enhance metabolic stability but reduce solubility. Ethoxy or hydroxy groups improve water solubility but may lower blood-brain barrier penetration. Structure-activity relationship (SAR) studies using Hammett constants quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.